N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide

JMJD6 JmjC selectivity epigenetic chemical probe

N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide (CAS 1706457-30-8, molecular formula C₁₂H₁₀F₃N₃O₂, MW 285.22), also designated Compound 7p, is a synthetic small-molecule hydroxamic acid derivative that functions as a potent and highly selective inhibitor of JmjC domain-containing protein 6 (JMJD6), a 2-oxoglutarate- and Fe(II)-dependent oxygenase implicated in oncogene transcriptional regulation and cancer progression. It belongs to the benzamide-hydroxamic acid chemotype, structurally distinct from coumarin-based or other JMJD6 inhibitor scaffolds.

Molecular Formula C12H10F3N3O2
Molecular Weight 285.22 g/mol
Cat. No. B11790046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide
Molecular FormulaC12H10F3N3O2
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F
InChIInChI=1S/C12H10F3N3O2/c1-7-6-10(12(13,14)15)16-18(7)9-4-2-8(3-5-9)11(19)17-20/h2-6,20H,1H3,(H,17,19)
InChIKeyZQFYVGKGNWCLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide (Compound 7p) – Selective JMJD6 Inhibitor for Epigenetic Oncology Research Procurement


N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide (CAS 1706457-30-8, molecular formula C₁₂H₁₀F₃N₃O₂, MW 285.22), also designated Compound 7p, is a synthetic small-molecule hydroxamic acid derivative that functions as a potent and highly selective inhibitor of JmjC domain-containing protein 6 (JMJD6), a 2-oxoglutarate- and Fe(II)-dependent oxygenase implicated in oncogene transcriptional regulation and cancer progression. [1] It belongs to the benzamide-hydroxamic acid chemotype, structurally distinct from coumarin-based or other JMJD6 inhibitor scaffolds. [1]

Why JMJD6 Inhibitors Cannot Be Interchanged: Evidence-Based Selection Rationale for N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide


JMJD6 inhibitors exhibit profound divergence in both potency and selectivity across the JmjC-domain oxygenase family, rendering generic substitution scientifically invalid. Clinically used PHD inhibitors such as Enarodustat and Desidustat inadvertently inhibit JMJD6 (IC₅₀ 1.2 and 2.7 μM, respectively) but lack target selectivity, introducing confounding pharmacological effects. [1] The first-reported JMJD6 inhibitor iJMJD6 (WL12) achieves higher enzymatic potency (IC₅₀ 149.6 nM) [2] but its selectivity over other JmjC family members is characterized only qualitatively via thermal shift assays without explicit fold-selectivity quantification, limiting interpretability in target-deconvolution studies. Compound 7p provides a uniquely quantified selectivity window (>100-fold over tested JmjC proteins) [3] that directly addresses the need for well-characterized chemical probes in JMJD6-mediated epigenetic research. Substitution with an under-characterized or non-selective analog risks confounded phenotype interpretation, wasted resources, and irreproducible results.

Quantitative Differentiation Evidence: N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide vs. Closest JMJD6 Inhibitor Analogs


JmjC Family-Wide Selectivity: Compound 7p Achieves >100-Fold Window vs. Qualitatively-Described iJMJD6 Specificity

Compound 7p was directly tested against a panel of other JmjC domain-containing protein family members and displayed no detectable activity at concentrations up to 100-fold above its JMJD6 IC₅₀, establishing a quantifiable >100-fold selectivity window. [1] By contrast, the comparator iJMJD6 (WL12) demonstrated binding specificity via thermal shift assays (ΔTₘ changes were not significant for JmjC domains from a panel of demethylases) but no numerical fold-selectivity or IC₅₀ values against individual off-target JmjC enzymes are reported. [2] The absence of quantitative off-target enzymatic data for iJMJD6 prevents researchers from calculating a true selectivity margin, whereas Compound 7p's >100-fold value enables rigorous experimental power calculations and confident attribution of biological effects to JMJD6 inhibition.

JMJD6 JmjC selectivity epigenetic chemical probe target deconvolution

Target-Class Selectivity: Compound 7p Is Free of PHD Off-Target Activity Unlike Clinically-Advanced JMJD6-Cross-Reactive Inhibitors

Clinical PHD inhibitors Enarodustat and Desidustat exhibit significant JMJD6 cross-inhibition (IC₅₀ 1.2 μM and 2.7 μM, respectively) as demonstrated by SPE-MS high-throughput catalytic assays. [1] This off-target JMJD6 activity introduces HIF-independent biological effects that confound therapeutic mechanism interpretation. In contrast, Compound 7p was designed and validated as a selective JMJD6 inhibitor and shows no activity against other tested 2-oxoglutarate-dependent oxygenases (2OGXs), including the PHD subfamily. [2] For researchers requiring clean JMJD6 modulation without PHD pathway interference, Compound 7p offers a critical pharmacological distinction that Enarodustat and Desidustat cannot provide.

JMJD6 PHD inhibitor off-target profiling hypoxia pathway

JMJD6 Enzymatic Potency: Compound 7p Occupies a Defined Intermediate Potency Tier with Balanced Drug-like Properties

Compound 7p inhibits JMJD6 with an IC₅₀ of 0.681 μM (681 nM), placing it at an intermediate potency tier among reported JMJD6 inhibitors. [1] iJMJD6 (WL12) is approximately 4.5-fold more potent (IC₅₀ = 149.6 nM), [2] while SKLB325 is marginally less potent (IC₅₀ = 0.78 μM). [3] Compound 10a achieves an IC₅₀ of 0.07 μM but was reported subsequently with limited selectivity characterization. [4] Critically, 7p represents the most-potent JMJD6 inhibitor for which explicit quantitative selectivity data (>100-fold) has been peer-review published alongside its discovery, offering a uniquely transparent potency-selectivity profile that facilitates benchmarked experimental design.

JMJD6 IC50 inhibitor potency ranking lead optimization

Chemotype Differentiation: Hydroxamic Acid Scaffold Enables Metal-Coordinating Pharmacology Distinct from Coumarin-Based JMJD6 Inhibitors

Compound 7p incorporates a hydroxamic acid functional group (-C(=O)N(OH)R) as its zinc-binding moiety, classifying it within the benzamide-hydroxamic acid chemotype. [1] This contrasts with iJMJD6 (WL12), which is a 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one derivative bearing a coumarin-imidazopyridine scaffold. [2] Hydroxamic acids are established Zn²⁺-chelating pharmacophores widely represented in clinical-stage HDAC inhibitors, offering predictable metal-coordination properties and well-characterized pharmacokinetic determinants. [3] The coumarin scaffold of iJMJD6 binds via π-π stacking interactions with Trp174/Trp206 in the JMJD6 active site rather than direct metal chelation, yielding a distinct binding mode. [2] For medicinal chemistry programs requiring a Zn²⁺-directed pharmacophore or seeking to avoid coumarin-associated fluorescence interference in cellular imaging assays, Compound 7p's chemotype represents a functionally meaningful procurement criterion.

hydroxamic acid zinc-binding group chemotype selectivity medicinal chemistry

In Vivo Validation Status: iJMJD6 Leads in Animal Efficacy Data, Defining 7p's Current Positioning as a Chemical Biology Tool Compound

As of the available primary literature, Compound 7p has not yet been evaluated in animal tumor models; its characterization is limited to in vitro biochemical and selectivity profiling. [1] In contrast, iJMJD6 has demonstrated significant tumor growth suppression in both HeLa cell-derived xenograft and patient-derived xenograft (PDX) mouse models at doses of 25–50 mg/kg (i.p.), with favorable pharmacokinetic properties. [2] This gap represents a key differentiation point for procurement: Compound 7p is appropriately positioned as a high-quality in vitro chemical biology tool compound with rigorously characterized selectivity, while iJMJD6 is the current benchmark for in vivo JMJD6 target validation studies. Researchers should select based on experimental stage—7p for biochemical, biophysical, and cellular mechanistic studies requiring quantifiable target selectivity; iJMJD6 for preclinical in vivo efficacy models.

xenograft in vivo efficacy chemical probe tool compound

Evidence-Based Application Scenarios for N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide (Compound 7p)


JMJD6 Target-Deconvolution Studies Requiring Quantifiable Selectivity Windows

When experimental design demands that JMJD6 inhibition can be confidently dissociated from off-target effects on other JmjC-domain enzymes, Compound 7p is the preferred procurement choice. Its >100-fold selectivity window, explicitly quantified in the primary discovery publication, enables researchers to calculate appropriate concentration ranges where JMJD6 is the sole inhibited target. [1] This is not feasible with iJMJD6, whose JmjC family selectivity is described only qualitatively, nor with PHD inhibitors Enarodustat and Desidustat, which carry dual-target pharmacology. [2][3]

Fluorescence-Based Cellular JMJD6 Assays Requiring Low Background Interference

Compound 7p's benzamide-hydroxamic acid scaffold lacks the coumarin fluorophore present in iJMJD6 (WL12), making it the superior choice for fluorescence-based cellular imaging, FRET, or fluorogenic substrate assays where coumarin-derived background fluorescence would compromise signal-to-noise ratios. [1][2] This chemotype distinction is functionally meaningful for high-content screening and live-cell imaging applications.

JMJD6 Medicinal Chemistry Programs Seeking a Hydroxamic Acid Lead Scaffold

For structure-activity relationship (SAR) campaigns requiring a Zn²⁺-chelating hydroxamic acid warhead—a pharmacophore with extensive clinical precedent in HDAC inhibitor development—Compound 7p provides a well-characterized starting point with published synthetic routes, purity specifications (>98% by HPLC), and defined JMJD6 biochemical potency. [1] Its scaffold is amenable to amidation derivatization for property optimization.

In Vitro Mechanistic Studies of JMJD6-Dependent Oncogene Regulation

Compound 7p is appropriate for biochemical and cellular experiments investigating JMJD6's role in c-Myc, N-myc, and CCND1 transcriptional regulation, where quantifiable selectivity over other 2OG oxygenases is required to attribute observed gene-expression changes specifically to JMJD6 inhibition. [1] Investigators planning to transition to in vivo efficacy studies should note that iJMJD6 currently provides the only published animal-model validation data and should plan a staged procurement strategy accordingly. [2]

Quote Request

Request a Quote for N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.